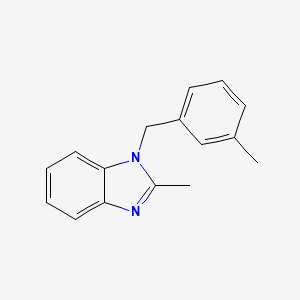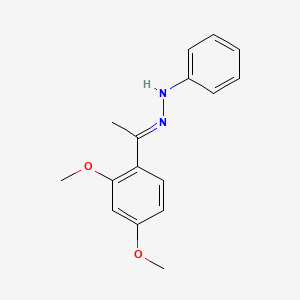![molecular formula C17H16N2O2 B5718427 4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)
4-[(2-methyl-3-phenylacryloyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-methyl-3-phenylacryloyl)amino]benzamide, also known as MPAA, is a chemical compound that has been studied for its potential use in scientific research. MPAA is a member of the benzamide family of compounds and has been found to have a variety of interesting properties that make it a promising candidate for further study. In
作用機序
The mechanism of action of 4-[(2-methyl-3-phenylacryloyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. This compound has been found to bind to the ribosome and prevent the elongation of the polypeptide chain, leading to the inhibition of protein synthesis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation. This compound has also been found to inhibit the activity of the proteasome, which is involved in protein degradation. In addition, this compound has been found to induce the unfolded protein response, which is a cellular stress response that helps to maintain protein homeostasis.
実験室実験の利点と制限
One advantage of using 4-[(2-methyl-3-phenylacryloyl)amino]benzamide in lab experiments is its high purity and efficiency of synthesis. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are several future directions for research on 4-[(2-methyl-3-phenylacryloyl)amino]benzamide. One area of interest is in the development of more efficient synthesis methods for this compound. Another area of interest is in the study of the mechanism of action of this compound, as this could lead to the development of more effective cancer treatments. Additionally, there is potential for the development of new fluorescent probes based on the structure of this compound. Overall, this compound is a promising compound that has the potential to contribute to a variety of scientific research fields.
合成法
The synthesis of 4-[(2-methyl-3-phenylacryloyl)amino]benzamide involves the reaction of 4-aminobenzamide with 2-methyl-3-phenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This method has been found to be efficient and yields high purity this compound.
科学的研究の応用
4-[(2-methyl-3-phenylacryloyl)amino]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in cancer research, as this compound has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as a fluorescent probe for protein labeling and imaging.
特性
IUPAC Name |
4-[[(Z)-2-methyl-3-phenylprop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(11-13-5-3-2-4-6-13)17(21)19-15-9-7-14(8-10-15)16(18)20/h2-11H,1H3,(H2,18,20)(H,19,21)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAGLNHVYATFEY-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5718349.png)

![2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5718354.png)
![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)





![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)


![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
